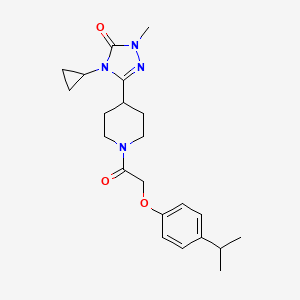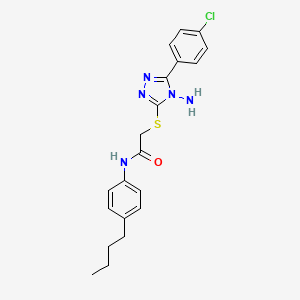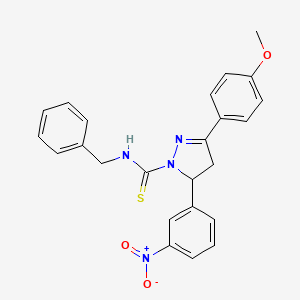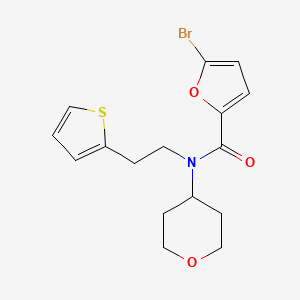![molecular formula C8H5BrO2S2 B2355974 6-Bromo-2-(metoxocarbonil)tieno[3,2-b]tiofeno CAS No. 2243521-35-7](/img/structure/B2355974.png)
6-Bromo-2-(metoxocarbonil)tieno[3,2-b]tiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry due to their unique electronic properties and biological activities. This compound, in particular, is characterized by the presence of a bromine atom at the 6-position and a carboxylate ester group at the 2-position of the thieno[3,2-b]thiophene core.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized thiophenes and thieno[3,2-b]thiophenes, which are valuable in materials science and organic electronics .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of thieno[3,2-b]thiophene have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The bromine atom and ester group provide sites for further functionalization, allowing the design of molecules with enhanced biological properties .
Industry: In the industrial sector, methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mecanismo De Acción
Target of Action
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a complex organic compound with potential biological activity . . It’s worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects . Therefore, it’s plausible that Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate may interact with multiple targets within these pathways.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Result of Action
Thiophene derivatives have been shown to exhibit a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be used in the synthesis of benzothiophene derivatives .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is not well defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,2-b]thiophene followed by esterification. One common method includes the bromination of thieno[3,2-b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper(I) iodide).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thieno[3,2-b]thiophenes.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Comparación Con Compuestos Similares
Methyl benzo[b]thiophene-2-carboxylate: Similar structure but with a benzene ring fused to the thiophene instead of a second thiophene ring.
Methyl 6-bromobenzo[b]thiophene-2-carboxylate: Similar structure with a bromine atom at the 6-position but with a benzene ring fused to the thiophene.
Uniqueness: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is unique due to the presence of two thiophene rings fused together, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a versatile building block in organic synthesis .
Propiedades
IUPAC Name |
methyl 3-bromothieno[3,2-b]thiophene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S2/c1-11-8(10)6-2-5-7(13-6)4(9)3-12-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZRPSOQRMUSSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)


![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)



![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)

![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)

![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
